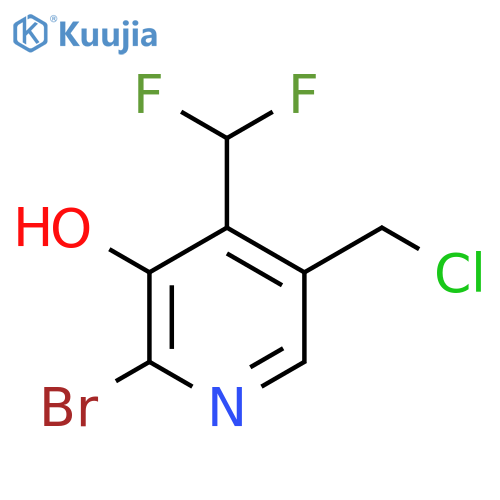

Cas no 1805371-71-4 (2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine)

1805371-71-4 structure

商品名:2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine

CAS番号:1805371-71-4

MF:C7H5BrClF2NO

メガワット:272.47450709343

CID:4800867

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine

-

- インチ: 1S/C7H5BrClF2NO/c8-6-5(13)4(7(10)11)3(1-9)2-12-6/h2,7,13H,1H2

- InChIKey: IRBACDZLQLVBDL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CCl)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33.1

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007021-1g |

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine |

1805371-71-4 | 97% | 1g |

$1,814.40 | 2022-04-01 | |

| Alichem | A024007021-500mg |

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine |

1805371-71-4 | 97% | 500mg |

$1,029.00 | 2022-04-01 |

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1805371-71-4 (2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量